A Technical Guide to the Physicochemical Characterization of (R)-2-Ethylpyrrolidine Hydrochloride
A Technical Guide to the Physicochemical Characterization of (R)-2-Ethylpyrrolidine Hydrochloride
An In-depth Technical Guide
Introduction
The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products, alkaloids, and pharmacologically active molecules.[1] Its structural rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure in the design of novel therapeutics. Consequently, compounds bearing the pyrrolidine scaffold are critical intermediates in research and development programs aimed at creating new drug candidates for a multitude of diseases, including cancer and neurological disorders.[1][3]
Significance of (R)-2-Ethylpyrrolidine Hydrochloride as a Chiral Building Block
In the landscape of pharmaceutical synthesis, chirality is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful.[4] (R)-2-Ethylpyrrolidine hydrochloride emerges as a crucial chiral building block, valued for its defined stereochemistry at the C2 position.[5] Its use allows for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity.[5][6] This precision is fundamental in developing drugs with improved efficacy and safety profiles, particularly in fields like neurology and psychiatry where stereochemistry critically influences drug-receptor interactions.[5][6]
Purpose and Scope of this Guide
This technical guide provides a comprehensive framework for the physicochemical characterization of (R)-2-Ethylpyrrolidine hydrochloride (CAS No: 460748-80-5). It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this key intermediate. Recognizing that publicly available experimental data for this specific compound is limited, this document emphasizes the robust, field-proven methodologies required to determine its essential physical and structural properties. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a self-validating system of protocols grounded in scientific integrity.
Core Physicochemical Properties
Identity and Structure
Summary of Physical Properties
The following table summarizes the key physical properties of (R)-2-Ethylpyrrolidine hydrochloride. Where specific experimental data is not available in peer-reviewed literature, the status is noted, and the subsequent sections of this guide provide the definitive protocols for their determination.
| Property | Value | Source / Method |
| Appearance | White to off-white crystalline solid | Predicted based on similar hydrochloride salts[10] |
| Melting Point | Data not publicly available | See Protocol 3.1: Differential Scanning Calorimetry |
| Boiling Point | Not applicable (decomposes) | Thermal Gravimetric Analysis (TGA) recommended |
| Solubility | Data not publicly available | See Protocol 3.2: Equilibrium Solubility Assessment |
| pKa | Data not publicly available | Potentiometric Titration recommended |
Experimental Protocols for Physicochemical Characterization
A rigorous characterization of any pharmaceutical intermediate is foundational to ensuring batch-to-batch consistency, process control, and the ultimate quality of the final API. The following protocols are designed to be self-validating and provide a complete physicochemical profile.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and additional critical data. It measures the heat flow required to raise a sample's temperature, precisely identifying the onset and peak of the melting endotherm. This not only gives a highly accurate melting point but can also reveal phase transitions, decomposition events, and provide an indication of purity (a broader melting peak often suggests impurities). For a crystalline hydrochloride salt, DSC is the industry-standard method.
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Mandatory Visualization: DSC Workflow
Caption: Workflow for Melting Point Determination by DSC.
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Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). The measured onset should be within ±0.5 °C of the standard.
-
Sample Preparation: Accurately weigh 2-3 mg of (R)-2-Ethylpyrrolidine hydrochloride into a tared aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss due to sublimation prior to melting. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup: Place the sample pan and reference pan into the DSC cell.
-
Thermal Method: Program the instrument to equilibrate at 25 °C, followed by a heating ramp of 10 °C/minute up to a temperature well past the expected melt (e.g., 250 °C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: Upon completion, analyze the resulting thermogram. The melting point is reported as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.
-
Solubility Assessment
-
Expertise & Causality: Solubility is a critical parameter that directly influences bioavailability and dictates viable options for formulation and reaction chemistry. A quantitative assessment in pharmaceutically relevant solvents (e.g., water, ethanol, buffers) is essential. The shake-flask method, conducted to equilibrium, is the gold-standard for its reliability and reproducibility.
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Mandatory Visualization: Solubility Workflow
Caption: Equilibrium Shake-Flask Solubility Workflow.
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Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., deionized water, ethanol, phosphate-buffered saline pH 7.4).
-
Sample Addition: Add an excess amount of (R)-2-Ethylpyrrolidine hydrochloride to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand for 1 hour for solids to settle. Carefully remove an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a set of calibration standards.
-
Reporting: Report the solubility in mg/mL or mol/L for each solvent at the specified temperature.
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Spectroscopic and Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and identity of the compound. A combination of NMR, IR, and MS forms a complete, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For (R)-2-Ethylpyrrolidine hydrochloride, ¹H NMR will confirm the presence of the ethyl group and the pyrrolidine ring protons, and their respective integrations will validate the structure. The presence of two N-H protons (one on the ring, one from the HCl) will likely show as a broad signal.
-
Predicted ¹H and ¹³C NMR Spectral Features (in D₂O):
-
¹H NMR:
-
Ethyl Group (CH₃): A triplet, ~1.0-1.3 ppm.
-
Ethyl Group (CH₂): A multiplet (quartet or more complex), ~1.6-1.9 ppm.
-
Pyrrolidine Ring Protons (C3, C4): Complex multiplets, ~1.8-2.2 ppm.
-
Pyrrolidine Ring Proton (C2): A multiplet, ~3.2-3.5 ppm.
-
Pyrrolidine Ring Protons (C5): Multiplets, ~3.3-3.6 ppm.
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N-H Protons: Will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at a downfield shift.
-
-
¹³C NMR:
-
Six distinct carbon signals are expected.
-
Ethyl Group (CH₃): ~10-15 ppm.
-
Ethyl Group (CH₂): ~25-30 ppm.
-
Pyrrolidine Ring (C3, C4): ~22-35 ppm (two signals).
-
Pyrrolidine Ring (C5): ~45-50 ppm.
-
Pyrrolidine Ring (C2): ~60-65 ppm.
-
-
-
Step-by-Step Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to thermally equilibrate.
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key features will be the N-H stretches from the secondary ammonium salt, and the C-H stretches from the aliphatic ethyl and pyrrolidine groups.
-
Predicted Characteristic Absorption Bands:
-
N-H Stretch: Broad absorption in the 2700-3200 cm⁻¹ region, characteristic of a secondary amine salt.
-
C-H Stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.
-
N-H Bend: Absorption around 1550-1650 cm⁻¹.
-
C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region.
-
-
Step-by-Step Protocol (ATR-FTIR):
-
Background Scan: Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: The resulting spectrum will be automatically background-corrected. Label the major peaks and assign them to their corresponding functional group vibrations.
-
Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. In positive ion mode, the technique will detect the protonated free base, [(R)-2-Ethylpyrrolidine + H]⁺.
-
Predicted Mass Spectrum (ESI+):
-
The free base, C₆H₁₃N, has a monoisotopic mass of 99.1048 Da.[11]
-
The expected primary ion to be observed is the protonated molecule [M+H]⁺.
-
Expected m/z: 100.1126 (C₆H₁₄N⁺)
-
-
Mandatory Visualization: Spectroscopic Workflow
Caption: Integrated Workflow for Spectroscopic Characterization.
-
Step-by-Step Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile.
-
Method Setup: Set up a simple LC method (e.g., isocratic flow of mobile phase) primarily for sample introduction into the mass spectrometer.
-
MS Parameters: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal of the target ion.
-
Data Acquisition: Inject the sample and acquire mass data over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum and confirm that its m/z value matches the theoretical value.
-
Conclusion
(R)-2-Ethylpyrrolidine hydrochloride is a valuable chiral intermediate whose utility in pharmaceutical R&D demands a complete and accurate physicochemical profile. While some physical properties are not readily found in public databases, this guide provides the authoritative, step-by-step protocols necessary for their determination. By employing these robust analytical techniques—from DSC for thermal properties to a suite of spectroscopic methods for structural confirmation—researchers and drug development professionals can ensure the quality, consistency, and integrity of this critical building block, thereby supporting the advancement of new, stereochemically pure therapeutic agents.
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